5-(Benzyloxy)pentan-1-amine: A Comprehensive Technical Guide on Properties, Reactivity, and Applications in Advanced Drug Design
5-(Benzyloxy)pentan-1-amine: A Comprehensive Technical Guide on Properties, Reactivity, and Applications in Advanced Drug Design
Executive Summary
In the rapidly evolving landscape of medicinal chemistry, the design of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs)—requires highly specific, orthogonally protected building blocks. 5-(Benzyloxy)pentan-1-amine (CAS: 457060-04-7) has emerged as a critical linker precursor in this domain. Featuring a highly nucleophilic primary amine, a flexible 5-carbon aliphatic spacer, and a robust benzyl-protected terminal alcohol, this molecule allows researchers to construct complex bivalent degraders through precise, stepwise functionalization.
This whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, and self-validating synthetic workflows associated with 5-(Benzyloxy)pentan-1-amine, grounded in authoritative chemical literature.
Part 1: Physicochemical Profiling and Structural Rationale
The utility of 5-(Benzyloxy)pentan-1-amine stems from its dual-functional nature. The molecule is engineered to provide an optimal balance of hydrophobicity and flexibility, parameters that are critical for cellular permeability and target engagement.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 5-(Benzyloxy)pentan-1-amine |
| CAS Number | 457060-04-7 |
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol |
| SMILES String | NCCCCCOCC1=CC=CC=C1 |
| Predicted pKa (Amine) | ~10.5 (Highly Basic) |
| Topological Polar Surface Area (TPSA) | 35.3 Ų |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 2 (Nitrogen, Ether Oxygen) |
| Rotatable Bonds | 8 |
Strategic Role in "Linkerology"
In the design of PROTACs, the linker is not a passive tether but a dynamic component that dictates the thermodynamics of the E3 ligase–PROTAC–Target Protein ternary complex. The 5-carbon alkyl chain of 5-(Benzyloxy)pentan-1-amine provides approximately 6–7 Å of linear distance. This specific length minimizes the entropic penalty of binding while avoiding the "hook effect" (where binary complexes outcompete ternary formation) . Furthermore, unlike highly polar PEG linkers, the aliphatic nature of the pentyl chain enhances the overall lipophilicity of the degrader, which is often necessary to achieve adequate cell membrane permeability in hematological and solid tumor models .
Part 2: Orthogonal Reactivity & Self-Validating Protocols
The true power of 5-(Benzyloxy)pentan-1-amine lies in its orthogonal reactivity. The primary amine can be functionalized under basic or electrophilic conditions, while the benzyl ether remains completely inert. Once the amine is conjugated to a Target Protein of Interest (POI) ligand, the benzyl group can be cleanly removed to expose a primary alcohol for subsequent E3 ligase ligand attachment.
Protocol A: Amide Coupling (Amine Functionalization)
Objective: Conjugate the primary amine of 5-(Benzyloxy)pentan-1-amine to a carboxylic acid-bearing POI ligand.
Step-by-Step Methodology & Causality:
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Activation: Dissolve the POI ligand (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
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Causality: HATU is a premier coupling reagent that rapidly converts the stable carboxylic acid into a highly reactive O-At active ester, preventing epimerization and facilitating nucleophilic attack .
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.
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Causality: DIPEA serves a dual purpose: it deprotonates the carboxylic acid to initiate HATU activation and ensures the primary amine of 5-(Benzyloxy)pentan-1-amine remains in its highly nucleophilic, unprotonated free-base form.
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Coupling: Add 5-(Benzyloxy)pentan-1-amine (1.2 eq) dropwise. Stir at room temperature for 2-4 hours.
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Causality: The primary amine attacks the active ester to form a stable amide bond. The benzyl ether is unaffected by HATU or DIPEA.
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Self-Validation Step: Perform LC-MS analysis on a 1 µL aliquot of the crude mixture. The protocol is validated when the starting material mass completely disappears, replaced by the [M+H]+ peak corresponding to the conjugated product.
Protocol B: Catalytic Hydrogenolysis (Benzyl Ether Deprotection)
Objective: Cleave the benzyl protecting group to liberate the terminal primary alcohol.
Step-by-Step Methodology & Causality:
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Preparation: Dissolve the benzyl-protected intermediate in degassed Methanol (MeOH).
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Causality: Degassing the solvent removes dissolved oxygen, preventing catalyst poisoning and unwanted oxidative side reactions.
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Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under an inert argon atmosphere.
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Causality: Pd/C provides the active metal surface required to insert into the benzylic C–O bond, a standard and highly reliable method for ether cleavage .
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Hydrogenation: Purge the reaction vessel with Hydrogen gas ( H2 ) and stir vigorously under a hydrogen balloon (1 atm) for 12 hours.
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Causality: H2 gas adsorbs onto the palladium, reducing the benzylic carbon to yield toluene as a volatile byproduct and liberating the free aliphatic alcohol.
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Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc). The starting material is UV-active (due to the benzyl ring). The protocol is validated when the UV-active spot disappears and a new, UV-inactive spot (the aliphatic alcohol) appears, which can be visualized using a Potassium Permanganate ( KMnO4 ) stain.
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Filtration: Filter the suspension through a pad of Celite to safely trap the pyrophoric Pd/C catalyst.
Part 3: Mandatory Visualization
The following diagram illustrates the logical flow of the orthogonal synthetic workflow, demonstrating how 5-(Benzyloxy)pentan-1-amine acts as a central hub in the assembly of a bivalent PROTAC degrader.
Figure 1: Stepwise PROTAC assembly workflow utilizing 5-(Benzyloxy)pentan-1-amine as a linker.
References
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Potjewyd, F. M., et al. (2023). "PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components." ACS Chemical Biology, 18(3), 494–507. URL:[Link]
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He, M., et al. (2024). "Degraders upgraded: the rise of PROTACs in hematological malignancies." Blood, 143(13), 1234-1246. URL:[Link]
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Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. URL:[Link]
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Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. URL:[Link]
